3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
CAS No.: 128501-82-6
Cat. No.: VC21216567
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128501-82-6 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 3-(diethylaminomethyl)-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 |
| Standard InChI Key | NWINHGROAQWCPR-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=C(C=CC(=C1)C=O)OC |
| Canonical SMILES | CCN(CC)CC1=C(C=CC(=C1)C=O)OC |
Introduction
Chemical Structure and Properties
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol . The compound features a benzaldehyde core with a methoxy group at the 4-position and a diethylaminomethyl substituent at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical characteristics and reactivity patterns.
Structural Characteristics
The compound's structure can be broken down into several key components:
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A benzene ring as the core structure
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An aldehyde group (-CHO) attached to the 1-position of the ring
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A methoxy group (-OCH3) at the 4-position
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A diethylaminomethyl group [-CH2N(CH2CH3)2] at the 3-position
Identification and Nomenclature
| Property | Information |
|---|---|
| PubChem CID | 590897 |
| IUPAC Name | 3-(diethylaminomethyl)-4-methoxybenzaldehyde |
| CAS Registry Number | 128501-82-6 |
| InChI | InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 |
| InChIKey | NWINHGROAQWCPR-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=C(C=CC(=C1)C=O)OC |
The compound is also known by several synonyms, including 3-Diethylaminomethyl-4-methoxy-benzaldehyde and 3-Diethylaminomethyl-4-methoxybenzaldehyde .
Synthesis and Preparation Methods
The synthesis of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde typically involves multiple steps, focusing on the strategic functionalization of the benzene ring with the required substituents.
Synthetic Pathways
The general synthetic approach typically involves:
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Starting with a 4-methoxybenzaldehyde base
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Introduction of the diethylaminomethyl group at the 3-position through an aminomethylation reaction
This process requires careful control of reaction conditions to ensure regioselectivity and prevent unwanted side reactions. The aminomethylation typically employs diethylamine and formaldehyde under appropriate reaction conditions to introduce the diethylaminomethyl functionality.
Chemical Reactivity Profile
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde possesses multiple reactive functional groups that enable it to participate in a variety of chemical transformations.
Aldehyde Group Reactivity
The aldehyde group (-CHO) is highly reactive and can undergo numerous transformations:
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Oxidation reactions: Conversion to carboxylic acids using oxidizing agents
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Reduction reactions: Formation of primary alcohols using reducing agents like sodium borohydride
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Condensation reactions: With amines to form imines or with alcohols to form acetals
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Addition reactions: Nucleophilic additions to the carbonyl carbon
Amine Functionality Reactions
The diethylamino group can participate in:
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Quaternization reactions with alkyl halides
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Hydrogen bonding interactions
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Coordination with metal ions
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Protonation under acidic conditions
Methoxy Group Reactivity
The methoxy group can undergo:
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Nucleophilic aromatic substitution under specific conditions
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Demethylation reactions to form hydroxyl groups
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Coordination with Lewis acids
Applications in Scientific Research
3-[(Diethylamino)methyl]-4-methoxybenzaldehyde has several significant applications across different scientific domains.
Synthetic Chemistry Applications
In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecular structures. Its multiple functional groups provide various sites for further chemical modifications, making it useful in constructing larger molecules with specific structural requirements .
Relationship to ALDH Inhibitors
Although 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde is structurally different from DEAB (4-(Diethylamino)benzaldehyde), understanding the properties and applications of DEAB provides context for potential applications.
ALDH Inhibition Mechanism
DEAB has been extensively reported as a pan-inhibitor of ALDH isoforms . ALDH enzymes are overexpressed in various tumor types, including prostate cancer, and are considered potential targets for therapeutic intervention. The inhibition of these enzymes can potentially disrupt cancer cell metabolism and proliferation.
Structure-Activity Relationships
Research on DEAB analogues has shown that structural modifications can significantly impact their selectivity and potency as ALDH inhibitors. For instance:
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The introduction of halogen substituents (e.g., bromine, chlorine) at the meta position increased potency against specific ALDH isoforms
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Modification of the amino group from diethyl to dipropyl enhanced cytotoxicity against prostate cancer cell lines
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The position of substituents on the aromatic ring affected specificity for different ALDH isoforms
This structure-activity relationship data suggests that 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde, with its unique substitution pattern, might exhibit distinct biological activities worth investigating.
Comparative Analysis with Similar Compounds
Understanding the properties of 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde in relation to similar compounds provides valuable insights into its unique characteristics and potential applications.
Structural Comparisons
| Compound | Key Structural Differences | Molecular Weight |
|---|---|---|
| 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | Diethylaminomethyl at 3-position, methoxy at 4-position | 221.29 g/mol |
| 4-(Diethylamino)benzaldehyde (DEAB) | Diethylamino directly attached at 4-position, no methoxy group | Differs significantly |
| 3-Chloro-4-(diethylamino)benzaldehyde | Chloro at 3-position, diethylamino at 4-position | 211.69 g/mol (approx.) |
Functional Group Effects
The position and nature of functional groups significantly affect the chemical and biological properties of these compounds:
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The methoxy group in 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde enhances electron density in the aromatic ring, potentially affecting reactivity
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The diethylaminomethyl group at the 3-position creates a different electronic environment compared to direct ring substitution with a diethylamino group
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The presence of a methylene (-CH2-) spacer between the amino group and the aromatic ring in our target compound alters its conformational flexibility and binding properties
Analytical Characterization Methods
Several analytical techniques are commonly employed to characterize 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde and confirm its structure and purity.
Mass Spectrometry
Mass spectrometry would typically show a molecular ion peak at m/z 221, corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the functional groups present.
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